![molecular formula C7H18ClNO B2711474 (2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride CAS No. 864824-87-3](/img/structure/B2711474.png)
(2S)-1-methoxy-3,3-dimethylbutan-2-amine hydrochloride
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Overview
Description
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Metabolic Pathways Exploration
Studies on the metabolism of psychoactive substances provide insights into how specific compounds, such as ring-substituted phenethylamines, are metabolized in organisms. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites through enzymatic hydrolysis and gas chromatography-mass spectrometry analysis. This research highlights the complexity of metabolic pathways and the role of specific chemical structures in these processes Kanamori et al., 2002.
Analytical Techniques Advancement
Electrospray ionization mass spectrometry (ESI-MS), coupled with microreactors, serves as a powerful tool for investigating reactions in solution, including those proceeding via radical cations. Meyer and Metzger (2003) demonstrated the application of ESI-MS/MS in studying electron-transfer-initiated chain reactions, showcasing the technique's ability to detect and characterize transient radical cations directly in the reacting solution Meyer & Metzger, 2003.
Contributions to Synthetic Chemistry
Synthetic chemistry research often focuses on the development of new compounds with potential antineoplastic (anti-cancer) properties. Pettit et al. (2003) synthesized and evaluated the biological activity of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derived amino acid amides, demonstrating significant activity against a range of cancer cell lines. This work illustrates the use of specific chemical structures in the design of new therapeutic agents Pettit et al., 2003.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMHPLBSPFGCGN-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](COC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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